molecular formula C14H10F3N5OS B2922929 2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide CAS No. 724450-95-7

2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide

Cat. No.: B2922929
CAS No.: 724450-95-7
M. Wt: 353.32
InChI Key: UYAZRYIGSWJZSD-UHFFFAOYSA-N
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Description

2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide is a synthetic organic compound that combines a purine derivative with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide typically involves the following steps:

  • Formation of the Purine Derivative: : The starting material, 6-mercaptopurine, is reacted with an appropriate acylating agent to introduce the acetamide group. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

  • Introduction of the Trifluoromethyl-Phenyl Group: : The intermediate product is then reacted with 2-trifluoromethyl-phenyl isocyanate under mild conditions to form the final compound. This step often requires a catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the purine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the purine ring or the phenyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

Uniqueness

2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS/c15-14(16,17)8-3-1-2-4-9(8)22-10(23)5-24-13-11-12(19-6-18-11)20-7-21-13/h1-4,6-7H,5H2,(H,22,23)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAZRYIGSWJZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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